Etherolenic acid

Description

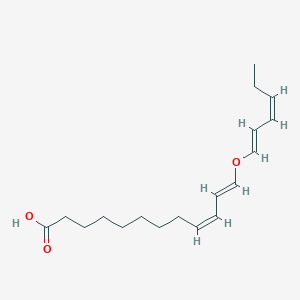

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H28O3 |

|---|---|

Molecular Weight |

292.4 g/mol |

IUPAC Name |

(9Z,11E)-12-[(1E,3Z)-hexa-1,3-dienoxy]dodeca-9,11-dienoic acid |

InChI |

InChI=1S/C18H28O3/c1-2-3-4-13-16-21-17-14-11-9-7-5-6-8-10-12-15-18(19)20/h3-4,9,11,13-14,16-17H,2,5-8,10,12,15H2,1H3,(H,19,20)/b4-3-,11-9-,16-13+,17-14+ |

InChI Key |

QWRJRLCIDLDGLM-GTTHPXIQSA-N |

Isomeric SMILES |

CC/C=C\C=C\O/C=C/C=C\CCCCCCCC(=O)O |

Canonical SMILES |

CCC=CC=COC=CC=CCCCCCCCC(=O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymology of Etherolenic Acid

Precursor Substrates and Initial Hydroperoxidation

The biosynthesis of etherolenic acid begins with the oxygenation of a specific C18 polyunsaturated fatty acid. This initial step is crucial as it creates the hydroperoxide substrate necessary for the subsequent divinyl ether formation.

Role of α-Linolenic Acid (C18:3) as a Primary Precursor

The primary precursor for the biosynthesis of this compound is α-linolenic acid (C18:3). wikipedia.orgnih.gov This essential omega-3 fatty acid, widely distributed in plants, serves as the initial substrate for the enzymatic cascade leading to this compound. nih.govnih.gov Plant lipoxygenases primarily utilize linoleic acid and α-linolenic acid as substrates to form various oxylipins. nih.gov The synthesis of this compound is part of the broader lipoxygenase pathway, which generates a variety of lipid-derived signaling molecules in plants. nih.gov

Formation of 13(S)-Hydroperoxyoctadecatrienoic Acid (13-HpOTrE) via Lipoxygenase (LOX)

The first enzymatic step in the biosynthesis of this compound is the conversion of α-linolenic acid into 13(S)-hydroperoxyoctadecatrienoic acid (13-HpOTrE). mdpi.comnih.gov This reaction is catalyzed by the enzyme lipoxygenase (LOX). nih.govnih.gov Lipoxygenases are non-heme iron-containing dioxygenases that catalyze the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids. nih.govmdpi.com

In the case of this compound synthesis, a specific LOX isoform acts on α-linolenic acid to produce the 13(S)-hydroperoxy derivative. mdpi.comnih.gov This hydroperoxide is a reactive intermediate that serves as the direct substrate for the next enzyme in the pathway, divinyl ether synthase. nih.govnih.gov The formation of 13-HpOTrE is a critical control point, as it commits the α-linolenic acid to this specific branch of the oxylipin pathway. nih.govnih.gov

Divinyl Ether Synthase (DES)-Mediated Conversion

The defining step in the formation of this compound is the creation of the divinyl ether bond. This is accomplished by the enzyme divinyl ether synthase, which belongs to the CYP74 family of cytochrome P450 enzymes. researcher.lifenih.gov

Enzymatic Mechanism of Divinyl Ether Formation from Hydroperoxides

Divinyl ether synthase (DES) catalyzes the conversion of fatty acid hydroperoxides, such as 13-HpOTrE, into divinyl ether fatty acids. nih.govnih.gov The reaction involves the dehydration of the hydroperoxide substrate. nih.gov This enzymatic transformation is a key step in the biosynthesis of several divinyl ether lipids found in plants, including this compound. wikipedia.org In some plants, such as those from the Ranunculus genus, 13-lipoxygenase-generated hydroperoxides are the precursors for this compound. wikipedia.org

Substrate Specificity and Enantiomeric Preferences of DES

Divinyl ether synthases exhibit notable substrate specificity. The DES responsible for this compound synthesis preferentially utilizes 13-hydroperoxides derived from linolenic acid. nih.govcapes.gov.br Studies on DES from the meadow buttercup (Ranunculus acris) have shown that it efficiently converts 13(S)-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid into the corresponding divinyl ether. nih.gov In contrast, the enzyme shows little to no activity with 9(S)-hydroperoxides of linoleic or α-linolenic acids, nor with the 13(R)-hydroperoxide of α-linolenic acid, highlighting its strict regio- and enantioselectivity. nih.govcapes.gov.br

Postulated Intermediary Epoxyallylic Cation Mechanism in Biosynthesis

The precise mechanism for the DES-catalyzed formation of the divinyl ether bond is thought to proceed through a reactive cationic intermediate. It is postulated that the reaction involves the formation of an epoxyallylic cation. This proposed mechanism suggests that the hydroperoxide substrate is first converted into an unstable epoxide, which then rearranges to form the stable divinyl ether structure. While direct evidence for this intermediate in this compound biosynthesis is still under investigation, it is a plausible mechanism based on the known chemistry of similar enzymatic reactions.

Organismal and Tissue-Specific Biosynthesis of this compound

The production of this compound is not ubiquitous across the plant kingdom but is rather confined to specific species and tissues, where it serves as a potent defense compound.

Production in Allium sativum (Garlic) Bulbs

In garlic (Allium sativum) bulbs, this compound is a key component of the plant's response to injury. Its synthesis is initiated from linolenic acid, which is first acted upon by a lipoxygenase enzyme to form (13S)-hydroperoxy-9Z,11E,15Z-octadecatrienoic acid (13-HPOT). This intermediate is then rapidly converted into this compound by a specific divinyl ether synthase (DES). This enzyme, a member of the CYP74C subfamily of cytochrome P450 enzymes, is highly specific for 13-HPOT. The entire process is a part of the broader oxylipin pathway, a critical signaling and defense cascade in plants. The localization of this pathway within the garlic bulb ensures a ready supply of this defensive compound upon physical damage.

Biosynthesis in Ranunculus Plants (e.g., R. lingua, R. peltatus)

Plants belonging to the genus Ranunculus, such as the great spearwort (Ranunculus lingua) and the water-crowfoot (Ranunculus peltatus), are also known producers of this compound. The biosynthetic route in these species is analogous to that in garlic, relying on a divinyl ether synthase that acts on 13-HPOT derived from linolenic acid. Research has identified a specific DES in Ranunculus lingua that efficiently catalyzes this conversion, highlighting a conserved evolutionary strategy for chemical defense in distantly related plant families.

Detection of this compound in Other Plant Species (e.g., Flax)

Beyond garlic and Ranunculus, this compound has been identified in other plant species, including flax (Linum usitatissimum). Its presence in flax indicates a wider distribution of this biosynthetic capability than previously understood. While the fundamental pathway involving a DES is conserved, the specific enzymes and their substrate preferences can vary, leading to a diverse array of divinyl ether compounds in different plants.

Distinct DES Activities and Substrate Preferences in Different Plant Species

The enzymes responsible for the final step in this compound biosynthesis, the divinyl ether synthases (DES), exhibit significant diversity across the plant kingdom. This diversity is reflected in their substrate preferences and the specific products they form. For instance, the DES found in garlic (Allium sativum) shows a strong preference for 13-HPOT as a substrate to produce this compound. In contrast, other plants may possess DES enzymes that can utilize different hydroperoxy fatty acids, leading to a variety of divinyl ether structures. These enzymatic differences are a key factor in the chemical diversity of plant defense compounds.

| Plant Species | Enzyme | Primary Substrate | Primary Product |

| Allium sativum (Garlic) | Divinyl ether synthase (CYP74C) | 13-HPOT | This compound |

| Ranunculus lingua | Divinyl ether synthase | 13-HPOT | This compound |

| Ranunculus peltatus | Divinyl ether synthase | 13-HPOT | This compound |

| Linum usitatissimum (Flax) | Divinyl ether synthase | Hydroperoxy fatty acids | This compound |

Regulation of this compound Biosynthesis

The production of this compound is a tightly controlled process, ensuring that this potent defensive compound is synthesized only when and where it is needed.

Gene Expression and Transcriptional Regulation of Divinyl Ether Synthases

The biosynthesis of this compound is primarily regulated at the genetic level through the controlled expression of divinyl ether synthase (DES) genes. In garlic, the gene encoding the specific DES responsible for this compound production is rapidly and transiently upregulated in response to wounding. This induction is a hallmark of many plant defense genes and ensures a swift response to threats. The expression of these genes is controlled by complex signaling networks that are activated by mechanical damage or pathogen attack, leading to the localized accumulation of this compound at the site of injury. This transcriptional control is a critical aspect of the plant's ability to mount an effective chemical defense.

Induction by Phytohormones and Stress Signals

The biosynthesis of this compound, as a component of the broader oxylipin pathway, is intricately regulated by a variety of external and internal signals. The production of this and other fatty acid-derived compounds is a key part of the plant's defense system. Consequently, its synthesis is significantly induced by various stress signals, including mechanical wounding and pathogen attack, with phytohormones acting as crucial signaling intermediaries in this response cascade.

Plants respond to environmental stressors by remodeling membrane fluidity and releasing α-linolenic acid from membrane lipids, which serves as the precursor for a range of phyto-oxylipins, including this compound. nih.gov The enzymes central to this pathway, particularly lipoxygenases (LOX) and divinyl ether synthase, are subject to transcriptional regulation by signaling molecules that accumulate under stress conditions. nih.govcapes.gov.br

Ethylene (B1197577) (ET): This gaseous phytohormone is often involved in synergistic or antagonistic interactions with jasmonic acid to fine-tune defense responses. nih.gov Wounding and pathogen attacks often lead to the production of both ethylene and jasmonic acid. nih.gov Ethylene signaling pathways can influence the expression of defense-related genes and may contribute to the regulation of enzymes within the fatty acid metabolism pathways that produce this compound and other defense compounds. nih.gov

Abscisic Acid (ABA): Traditionally known for its role in abiotic stress responses like drought, abscisic acid also plays a role in modulating plant defense. nih.govnih.gov Studies have shown that ABA can influence the biosynthesis of various fatty acid-derived compounds. mdpi.comfrontiersin.org For instance, exogenous application of ABA has been shown to alter the fatty acid profiles in plants, suggesting a regulatory role in the pathways that could lead to this compound synthesis. frontiersin.org

Salicylic (B10762653) Acid (SA): Salicylic acid is a key phytohormone in mediating defense responses, particularly against biotrophic and hemibiotrophic pathogens. nih.govwikipedia.org Its signaling pathway is often portrayed as antagonistic to the jasmonic acid pathway, but crosstalk exists. The induction of systemic acquired resistance (SAR) by SA involves the broad upregulation of pathogenesis-related proteins and other defensive metabolites, which can include components of the oxylipin pathways. wikipedia.org

Stress Signals:

Wounding: Mechanical damage is a potent inducer of the oxylipin pathway. nih.gov The release of α-linolenic acid from damaged cell membranes provides an immediate surge in the substrate for lipoxygenase, the first enzyme in the biosynthetic cascade leading to this compound. nih.govresearchgate.net

Pathogen Attack: The presence of pathogens triggers a multifaceted defense response in plants. nih.gov Increased levels of divinyl ether synthase have been observed following infections, indicating that this pathway is important for plant defense. wikipedia.org The production of oxylipins, including divinyl ethers like this compound, can have direct antimicrobial effects or act as signaling molecules to activate further defenses. nih.gov

The following table summarizes the influence of these signals on the biosynthetic pathways related to this compound.

| Signal | Type | General Effect on Related Pathways | Potential Impact on this compound Synthesis |

| Wounding | Abiotic Stress | Rapid release of α-linolenic acid precursor; induction of JA and Ethylene biosynthesis. nih.govnih.govnih.gov | Increased substrate availability and likely upregulation of pathway enzymes. |

| Pathogen Attack | Biotic Stress | Upregulation of defense-related genes, including lipoxygenases and divinyl ether synthase. nih.govwikipedia.org | Increased synthesis as part of the plant immune response. |

| Jasmonic Acid (JA) | Phytohormone | Acts as a primary signal to induce the expression of genes in the oxylipin pathway. nih.govfrontiersin.org | Likely positive regulation of biosynthetic enzymes. |

| Ethylene (ET) | Phytohormone | Works synergistically with JA to modulate defense gene expression. nih.govnih.gov | Potential co-regulation of the biosynthetic pathway. |

| Abscisic Acid (ABA) | Phytohormone | Modulates fatty acid metabolism and can influence defense responses. mdpi.comfrontiersin.org | Potential modulation of precursor availability and enzyme expression. |

| Salicylic Acid (SA) | Phytohormone | Induces systemic acquired resistance and the expression of numerous defense compounds. wikipedia.org | Potential indirect regulation via crosstalk with other hormone pathways. |

Structural Elucidation and Isomeric Forms of Etherolenic Acid

Isolation and Stereochemical Characterization of Etherolenic Acid Isomers

The isolation of this compound and its isomers often involves extraction from plant tissues, followed by sophisticated chromatographic techniques. chemsociety.org.ngmdpi.com Micellar electrokinetic chromatography (MEKC) has proven effective for the direct resolution of various divinyl ether fatty acid isomers, including those of this compound. nih.govebi.ac.uk This method can separate isomers that differ in the number, position, and spatial arrangement of their double bonds and the location of the ether oxygen. nih.govebi.ac.uk

Key isomers of this compound that have been isolated and characterized include:

(9Z,11E,1'E,3'Z)-12-(1',3'-hexadienyloxy)-9,11-dodecadienoic acid: Often referred to simply as this compound. wikipedia.orgebi.ac.uk

(9E,11E,1'E)-etherolenic acid and (9Z,11Z,1'E)-etherolenic acid: These two isomers were isolated from the microsomal fraction of garlic (Allium sativum) bulb homogenates. ebi.ac.uk

(11Z)-etherolenic acid: Identified as 12-[1'(E),3'(Z)-hexadienyloxyl-9(Z), 11(Z)-dodecadienoic acid. ebi.ac.uk

(ω5Z)-etherolenic acid: This isomer has been identified in terrestrial Ranunculus plants. ebi.ac.uk

The isolation process typically involves initial extraction from the plant source, followed by purification steps that may include high-performance liquid chromatography (HPLC) to separate the individual isomers. mdpi.complazi.orgplazi.org

Configurational Analysis of Double Bonds via Spectroscopic Methods

Determining the precise configuration (cis or trans, also denoted as Z or E) of the double bonds in this compound isomers is crucial for their complete structural characterization. This is primarily achieved through a combination of spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). nih.govnih.govrsc.org

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for analyzing this compound isomers. plazi.orgplazi.org After methylation and trimethylsilylation of the extracted oxylipins, GC-MS analysis provides mass spectra and equivalent chain length (ECL) values that help in the initial identification of isomers. plazi.orgplazi.org For instance, the mass spectra of this compound methyl ester and its geometric isomers show a molecular ion (M+) at m/z 306. plazi.orgplazi.org

The following table summarizes the key spectroscopic data used in the characterization of some this compound isomers:

| Isomer | Systematic Name | Key Spectroscopic Features | Source |

|---|---|---|---|

| This compound | (9Z,11E,1'E,3'Z)-12-(1',3'-hexadienyloxy)-9,11-dodecadienoic acid | NMR data confirms the Z, E, E, Z configuration of the double bonds. ebi.ac.uk | Garlic (Allium sativum) ebi.ac.uk |

| (11Z)-Etherolenic acid | 12-[1'(E),3'(Z)-hexadienyloxyl-9(Z), 11(Z)-dodecadienoic acid | GC-MS (as methyl ester) shows an ECL value of 20.22. plazi.orgplazi.org | Selaginella martensii plazi.orgplazi.org |

| (ω5Z)-Etherolenic acid | Not fully specified in provided text | NMR analysis distinguishes it from other isomers. researchgate.net | Ranunculus species ebi.ac.ukresearchgate.net |

Occurrence and Characterization of Omega-Isomers (e.g., ω5(Z)-etherolenic acid)

Among the various isomers of this compound, the omega-isomers represent a significant subgroup. The designation "ω" (omega) refers to the position of the double bond relative to the methyl end of the fatty acid chain.

(ω5Z)-etherolenic acid is a notable omega-isomer that has been identified in plants of the Ranunculus genus. ebi.ac.ukmdpi.com Its biosynthesis is catalyzed by a 13-specific divinyl ether synthase. mdpi.com This isomer has been shown to possess bactericidal properties against certain phytopathogenic bacteria. ebi.ac.uk

The characterization of (ω5Z)-etherolenic acid has been accomplished through a combination of chromatographic and spectroscopic methods. researchgate.netresearchgate.net Reversed-phase HPLC can be used to separate it from other divinyl ether fatty acids. researchgate.net Subsequent analysis by UV and FTIR spectroscopy, as well as mass spectrometry, provides initial structural information. researchgate.net Definitive structural assignment, particularly the configuration of the double bonds, relies on NMR spectrometry. researchgate.net For example, NMR analysis of the methyl ester of (ω5Z)-etherolenic acid, and its deuterated forms, has confirmed the Z,Z-butadienyl structure in the 9-12 position and an E,Z-butadienyl structure in the 13-16 position. researchgate.net

Biological Functions and Physiological Significance of Etherolenic Acid in Plants

Role in Plant Defense Mechanisms

Plants continuously face challenges from a variety of organisms and environmental factors. Etherolenic acid is an important component of the plant's arsenal (B13267) for protection, particularly against living threats.

Responses to Biotic Stressors (e.g., Pathogens, Herbivory)

This compound is involved in plant defense responses to biotic stressors, which include attacks by pathogens and herbivores. indexcopernicus.comresearchgate.net Oxylipins, the broader family of molecules to which this compound belongs, are crucial for signaling and defense. frontiersin.org When a plant is wounded or attacked, the lipoxygenase pathway is activated, leading to the production of various defense compounds, including this compound. caymanchem.comnih.gov

Potential Antimicrobial Properties and Phytoalexin Activity

Research has highlighted the direct antimicrobial capabilities of this compound and its isomers. Phytoalexins are antimicrobial compounds synthesized by plants in response to infection. wikipedia.org this compound exhibits such properties, acting as a deterrent to the growth of pathogenic microorganisms. researchgate.netuliege.be

Specifically, studies have shown that the geometric isomers of this compound have differing antimicrobial effects. For instance, (ω5Z)-etherolenic acid has demonstrated bactericidal properties against several plant pathogens, including Xanthomonas campestris ssp. vesicatoria, Pseudomonas syringae ssp. tomato, and Pectobacterium atrosepticum SCRI1043. In contrast, other isomers like etherolenic and (11Z)-etherolenic acids show bacteriostatic effects, meaning they inhibit bacterial growth rather than killing the bacteria outright. researchgate.netnih.gov This demonstrates a structure-dependent bioactivity, where specific isomeric forms are more potent against certain pathogens. nih.govuliege.be

Table 1: Antimicrobial Activity of this compound Isomers

| Isomer | Activity Type | Target Pathogen(s) |

|---|---|---|

| (ω5Z)-Etherolenic acid | Bactericidal | Xanthomonas campestris ssp. vesicatoria, Pseudomonas syringae ssp. tomato, Pectobacterium atrosepticum SCRI1043 |

| This compound | Bacteriostatic | Phytopathogenic bacteria |

| (11Z)-Etherolenic acid | Bacteriostatic | Phytopathogenic bacteria |

Association with Induced Systemic Resistance (ISR) and Systemic Acquired Resistance (SAR) Pathways

Plants possess sophisticated, systemic defense mechanisms that provide broad-spectrum and long-lasting protection. Two major forms of this are Systemic Acquired Resistance (SAR) and Induced Systemic Resistance (ISR). wikipedia.orgarccjournals.com SAR is typically activated by pathogens and is dependent on salicylic (B10762653) acid signaling. arccjournals.comfrontiersin.orgmdpi.com In contrast, ISR is often initiated by beneficial microbes and is classically mediated by the jasmonic acid and ethylene (B1197577) signaling pathways. wikipedia.orgfrontiersin.orgmdpi.com

Involvement in Abiotic Stress Responses

In addition to biotic threats, plants must also contend with abiotic stresses such as drought, salinity, and extreme temperatures. nih.govfrontiersin.org The plant's response to these non-living stressors involves a complex interplay of hormonal and signaling pathways to promote adaptation and survival. mdpi.comnih.gov

Oxylipins, including those derived from the lipoxygenase pathway, are implicated in the plant's response to various abiotic stresses. nih.gov While specific research on this compound's role in abiotic stress is less extensive than its role in biotic interactions, its production is part of a general stress response mechanism. The activation of the lipoxygenase pathway is a common feature in plants experiencing environmental hardship, suggesting a potential role for its downstream products like this compound in mitigating stress. nih.govpertanian.go.id

Modulation of Plant Signaling Pathways

This compound does not function in isolation; it is part of a complex network of signaling molecules that regulate plant growth, development, and defense.

Interplay with Jasmonate and Green Leaf Volatile Pathways

The biosynthesis of this compound is intrinsically linked to the lipoxygenase (LOX) pathway, which also gives rise to jasmonates and green leaf volatiles (GLVs). nih.govmdpi.com This pathway begins with the oxygenation of polyunsaturated fatty acids by LOX enzymes. mdpi.com The resulting fatty acid hydroperoxides serve as a branching point for several metabolic routes. frontiersin.org

One branch, involving allene (B1206475) oxide synthase (AOS) and allene oxide cyclase (AOC), leads to the production of jasmonic acid (JA) and its derivatives, which are key hormones in plant defense and development. frontiersin.orgmdpi.com Another branch, utilizing hydroperoxide lyase (HPL), produces GLVs, which are volatile compounds responsible for the characteristic smell of freshly cut grass and play roles in plant-plant and plant-insect communication. mdpi.comfrontiersin.orgmdpi.com The divinyl ether synthase (DES) branch converts the same hydroperoxide precursors into divinyl ethers like this compound. mdpi.commdpi.com

Association with Complex Plant Lipids

This compound, a specialized oxylipin, is not only present as a free fatty acid but is also found integrated into more complex lipid structures within plant cells. This association is primarily through ester bonds, linking it to the glycerol (B35011) backbone of membrane lipids. This integration into complex lipids is a significant aspect of its biological role, influencing membrane characteristics and creating a reservoir of potential signaling molecules.

Research has revealed that this compound can be incorporated into galactolipids, which are the most abundant lipid class in the thylakoid membranes of chloroplasts. Specifically, it can be esterified into monogalactosyldiacylglycerol (B12364196) (MGDG) and digalactosyldiacylglycerol (B1163852) (DGDG). fondationuniversitaire.be These resulting molecules, which contain at least one this compound chain, are termed linolipins. fondationuniversitaire.beresearchgate.net This esterification process means that a significant portion of the plant's this compound pool may be bound within these complex membrane lipids rather than existing in a free state. fondationuniversitaire.be

While the primary evidence points towards esterification in galactolipids, the biosynthesis of oxylipins is fundamentally linked to membrane phospholipids, from which precursor fatty acids like linolenic acid are released by lipases. fondationuniversitaire.benih.gov This foundational relationship suggests that the dynamics of phospholipid metabolism are intrinsically tied to the availability of substrates for this compound synthesis.

The incorporation of this compound into membrane lipids has profound implications for how plants respond to stress. The presence of this and other oxidized fatty acids within the lipid bilayer can alter the physical properties of the membrane, such as fluidity and stability, which is critical during environmental challenges.

Furthermore, it is hypothesized that linolipins—the galactolipids containing esterified this compound—act as a stable storage form or reservoir of this bioactive compound. fondationuniversitaire.be In response to biotic stress, such as a bacterial infection, free this compound can be released from these lipid complexes. fondationuniversitaire.be This release mechanism allows the plant to rapidly deploy defense molecules at the site of attack. The observation that infection can lead to increased levels of divinyl ether synthase, the enzyme responsible for producing this compound, supports the importance of this pathway in plant defense against pathogens. wikipedia.org The release of this compound and its degradation products can also influence developmental processes, such as the inhibition of seed germination and root development, highlighting its role as a potent biological regulator. fondationuniversitaire.be

Comparative Biological Significance with Other Plant Oxylipins

This compound is one of many oxylipins produced by plants, each stemming from different branches of the lipoxygenase (LOX) pathway. These branches often compete for the same fatty acid hydroperoxide substrates, leading to a diverse arsenal of compounds with distinct and sometimes overlapping functions. researchgate.net

This compound is a product of the divinyl ether synthase (DES) branch, specifically utilizing 13-hydroperoxides of linolenic acid. wikipedia.orgmdpi.comresearchgate.net Its primary recognized role is in direct defense against pathogens, exhibiting antifungal and antibacterial properties. fondationuniversitaire.beresearchgate.netuliege.be

This contrasts with other major oxylipin classes:

Jasmonates (e.g., Jasmonic Acid, JA-Ile): These are arguably the most studied oxylipins, produced via the allene oxide synthase (AOS) branch. mdpi.comresearchgate.net Unlike the direct defensive role of this compound, jasmonates function as critical signaling hormones that regulate a wide array of plant defense responses and developmental processes. nih.govfrontiersin.org

Green Leaf Volatiles (GLVs): Formed through the hydroperoxide lyase (HPL) branch, these C6 volatile compounds are rapidly released upon mechanical damage or herbivore attack. researchgate.netresearchgate.net They contribute to direct defense and can also act as airborne signals to neighboring plants or to attract predators of the attacking herbivores. researchgate.net

Colneleic and Colnelenic Acids: These are also divinyl ethers, but they are synthesized from 9-hydroperoxides via the 9-LOX pathway, making them isomers of etheroleic and etherolenic acids, respectively. wikipedia.orgmdpi.comnih.gov Like this compound, they are involved in pathogen defense, with demonstrated inhibitory effects against organisms like Phytophthora infestans, the causal agent of potato late blight. wikipedia.orguliege.be

The different isomers of this compound itself can have varied biological impacts; for instance, (ω5Z)-Etherolenic acid has been shown to have bactericidal properties against certain phytopathogenic bacteria, whereas other isomers may only be bacteriostatic. ebi.ac.uk This specificity underscores the nuanced roles of individual oxylipins within the plant's complex defense system.

Data Tables

Table 1: Comparison of Major Oxylipin Biosynthesis Pathways

| Pathway Branch | Key Enzyme(s) | Precursor Substrate (Example) | Key Products (Example) | Primary Function |

|---|---|---|---|---|

| Divinyl Ether Synthase (DES) | Lipoxygenase (LOX), Divinyl Ether Synthase (DES) | 13-Hydroperoxide of Linolenic Acid | This compound | Direct antimicrobial defense researchgate.netresearchgate.net |

| Allene Oxide Synthase (AOS) | LOX, Allene Oxide Synthase (AOS), Allene Oxide Cyclase (AOC) | 13-Hydroperoxide of Linolenic Acid | Jasmonic Acid (JA) | Hormone signaling in defense and development nih.govmdpi.comresearchgate.net |

| Hydroperoxide Lyase (HPL) | LOX, Hydroperoxide Lyase (HPL) | 13-Hydroperoxide of Linolenic Acid | (Z)-3-Hexenal (a GLV) | Volatile signaling, direct defense researchgate.netresearchgate.net |

Table 2: Key Divinyl Ether Fatty Acids in Plants

| Divinyl Ether Fatty Acid | Precursor Fatty Acid | LOX Pathway Origin | Example Plant Source |

|---|---|---|---|

| This compound | α-Linolenic Acid | 13-LOX | Garlic (Allium sativum), Ranunculus spp. wikipedia.orgnih.gov |

| Etheroleic Acid | Linoleic Acid | 13-LOX | Garlic (Allium sativum) wikipedia.orgnih.gov |

| Colnelenic Acid | α-Linolenic Acid | 9-LOX | Potato (Solanum tuberosum) wikipedia.orguliege.be |

| Colneleic Acid | Linoleic Acid | 9-LOX | Potato (Solanum tuberosum) wikipedia.orguliege.be |

Advanced Analytical Methodologies for Etherolenic Acid Research

Chromatographic Separation Techniques

Chromatography is a fundamental tool in the analysis of etherolenic acid and its isomers. Various chromatographic methods have been developed to separate these structurally similar compounds, enabling their individual study.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of this compound. nih.govoup.com Reversed-phase HPLC, often utilizing a C18 column, is commonly employed to separate divinyl ether fatty acids based on their hydrophobicity. oup.comnih.govuliege.be The mobile phase typically consists of a gradient mixture of solvents like methanol (B129727), water, and acetic acid. oup.comnih.gov This method allows for the separation of different cis/trans isomers of this compound. oup.com For quantitative analysis, an internal standard is often used to ensure accuracy. nih.gov The detection of this compound and other divinyl ethers is frequently carried out using UV absorbance at specific wavelengths, such as 252 nm and 268 nm. oup.com

Chiral-phase HPLC has also been utilized to separate the enantiomers of related hydroxy fatty acids, which can be precursors to or metabolites of this compound. uliege.be This technique is crucial for understanding the stereospecificity of the enzymes involved in their biosynthesis. ebi.ac.uk

Table 1: HPLC Methods for this compound and Related Compounds

| Analytical Goal | HPLC Mode | Column Type | Mobile Phase Example | Detection | Reference |

|---|---|---|---|---|---|

| Separation of cis/trans isomers | Reversed-Phase | C18 | Methanol:water:acetic acid gradient | UV at 252 nm and 268 nm | oup.com |

| Quantification | Reversed-Phase | C18 | Methanol:water:acetic acid (90:10:0.1, v/v/v) | UV, with internal standard | nih.gov |

| Separation of enantiomers | Chiral-Phase | Chiral OD-H | n-hexane:2-propanol:acetic acid (100:5:0.1, v/v/v) | Not specified | uliege.be |

| General Separation | Reversed-Phase | Not specified | Not specified | Comparison with HPLC separation results mentioned | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Identification and Quantification of Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the structural identification and quantification of this compound, typically after derivatization. oup.comijpsjournal.com Due to the thermal lability of some oxylipins, derivatization to more volatile and stable compounds, such as methyl esters or trimethylsilyl (B98337) (TMS) ethers, is a common practice. oup.comresearchgate.net The separation is achieved on a capillary column, and the mass spectrometer provides detailed structural information based on the fragmentation patterns of the derivatives. researchgate.netmdpi.com

GC-MS analysis of the methyl ester of this compound has been used to confirm its structure. researchgate.net The mass spectrum of the derivative provides a unique fingerprint that aids in its unambiguous identification. researchgate.net For quantitative studies, stable isotope-labeled internal standards are often employed to enhance accuracy and precision. nih.govlipidmaps.org This approach compensates for potential losses during sample preparation and analysis. nih.gov

Table 2: GC-MS Analysis of this compound Derivatives

| Derivative | Purpose | Key Findings | Reference |

|---|---|---|---|

| Methyl ester, trimethylsilyl ether | Structural Identification | Fragmentation patterns identical to previously described (ω5Z)-etherolenic acid Me ester. | researchgate.net |

| Methylated | Verification | Used for further verification of divinyl ether-containing fractions. | oup.com |

| Pentafluorobenzyl (PFB) esters | Quantification | PFB esters show superior detection characteristics in NCI-MS. | nih.gov |

| Trimethylsilyl (TMS) derivatives | General Analysis | Separation of fatty acids and sterols as TMS-derivatives in less than 30 min. | mdpi.com |

Micellar Electrokinetic Chromatography (MEKC) for Resolution of Divinyl Ether Fatty Acid Isomers

Micellar Electrokinetic Chromatography (MEKC) is a high-efficiency separation technique that has been successfully applied to resolve complex mixtures of divinyl ether fatty acid isomers, including this compound. ebi.ac.uknih.gov MEKC is a modification of capillary electrophoresis and is particularly useful for separating hydrophobic compounds. wikipedia.org The technique utilizes micelles, typically formed from a surfactant like sodium dodecyl sulfate (B86663) (SDS), as a pseudo-stationary phase. nih.govwikipedia.org

In the analysis of this compound isomers, MEKC has demonstrated the ability to separate compounds that differ in the number, position, and spatial arrangement of double bonds, as well as the position of the ether oxygen. ebi.ac.ukebi.ac.uk The use of an organic modifier in the background electrolyte helps to dissolve and separate these hydrophobic fatty acids. ebi.ac.uknih.gov For enhanced separation, cyclodextrins, such as heptakis-(2,3-dimethyl-6-sulfato)-β-cyclodextrin (HDMS-β-CD), can be added as a buffer additive, leading to the complete separation of multiple divinyl ether isomers. ebi.ac.uknih.gov This method can achieve very high separation efficiencies. ebi.ac.ukebi.ac.uk

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound. These techniques provide detailed information about the molecule's connectivity, stereochemistry, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural and stereochemical confirmation of this compound. ebi.ac.ukcore.ac.uk Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to determine the precise arrangement of atoms and the configuration of double bonds within the molecule. core.ac.uk

For instance, NMR spectrometry was used to determine the double bond configurations of two isolated isomers of this compound as (9E,11E,1'E) and (9Z,11Z,1'E). ebi.ac.uk The chemical shifts and coupling constants observed in the NMR spectra provide definitive evidence for the stereochemistry. oup.comipb.pt Advanced NMR techniques can be particularly useful for determining the relative stereochemistry of compounds that are difficult to crystallize. nih.gov

Ultraviolet-Visible (UV-Vis) Detection in Chromatographic Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a commonly used detection method in the chromatographic analysis of this compound. oup.comijrpr.com The conjugated double bond system present in the divinyl ether structure of this compound gives rise to characteristic UV absorption. oup.comresearchgate.net

In HPLC analysis, a UV-Vis detector, often a diode array detector (DAD), is used to monitor the eluent at specific wavelengths. oup.comnih.gov For divinyl ethers like this compound, absorbance is typically recorded at wavelengths around 252 nm and 268 nm. oup.com The UV spectrum can aid in the identification of compounds by comparing it to known standards and can also be used for quantification. nih.govpan.olsztyn.pl The ability to acquire full UV spectra with a DAD allows for peak purity assessment and can help to distinguish between co-eluting compounds. pan.olsztyn.pl

Sample Preparation and Derivatization Strategies

Lipid Extraction Protocols from Plant Matrices

The initial and critical step in the analysis of this compound from plant sources is the efficient extraction of lipids from the complex plant matrix. The primary challenge lies in quantitatively extracting these lipids while preventing their degradation by endogenous enzymes, such as lipases, and autoxidation of unsaturated fatty acids. aocs.orgnih.gov

A common approach involves the homogenization of plant tissue in a solvent system designed to disrupt cellular structures and solubilize lipids. The choice of solvent is crucial. While non-polar solvents like hexane (B92381) are effective for non-polar lipids, a mixture of polar and non-polar solvents is often required for comprehensive extraction of all lipid classes, including the more polar this compound. wur.nl

A widely adopted method is a modification of the Bligh and Dyer or Folch procedures, which utilize a chloroform (B151607) and methanol mixture. nih.govwur.nl For plant tissues, a preliminary extraction with isopropanol (B130326) is often recommended to inactivate lipolytic enzymes. aocs.orgnih.gov The process typically involves:

Homogenization of the plant material in a solvent mixture such as chloroform:methanol. wur.nl

Addition of an acidic solution to create a biphasic system, which separates the lipids into the lower chloroform layer. nih.gov

Washing the chloroform phase to remove non-lipid contaminants. aocs.org

The effectiveness of different extraction solvents can vary. Studies have shown that a chloroform/methanol mixture generally yields a higher total fatty acid content compared to alternatives like hexane/isopropanol. wur.nl The specific protocol may need to be optimized depending on the plant species and the specific tissue being analyzed. For instance, in potato tubers, a detailed characterization of fatty acid hydroperoxides and their products required specific extraction and analysis conditions. uliege.be

Table 1: Comparison of Lipid Extraction Solvents for Plant Tissues

| Solvent System | Advantages | Disadvantages | Primary Application |

| Chloroform:Methanol | High extraction efficiency for a broad range of lipids. wur.nl | Toxic and requires careful handling. | General-purpose lipid extraction from various plant tissues. wur.nl |

| Hexane:Isopropanol | Less toxic alternative to chloroform-based systems. wur.nl | May have lower extraction yields for certain polar lipids. wur.nl | Extraction of lipids where toxicity is a major concern. |

| Isopropanol Pre-extraction | Inactivates lipolytic enzymes, preventing lipid degradation. aocs.orgnih.gov | Adds an extra step to the extraction process. | Recommended for tissues with high lipase (B570770) activity, like leaves. nih.gov |

Methyl Ester Derivatization for Chromatographic Analysis

Due to their polarity, free fatty acids like this compound can be challenging to analyze directly using gas chromatography (GC). sigmaaldrich.com To improve volatility and reduce peak tailing, they are typically converted into less polar derivatives, most commonly fatty acid methyl esters (FAMEs). sigmaaldrich.comaocs.orgcolostate.edu

The derivatization process, known as transesterification or esterification, involves reacting the lipid extract with an alcohol (usually methanol) in the presence of a catalyst. sigmaaldrich.com Common catalysts include acidic solutions like boron trifluoride (BF3) in methanol or methanolic hydrogen chloride, and alkaline catalysts like sodium methoxide. aocs.orgresearchgate.net

A typical procedure for preparing FAMEs involves:

Reacting the lipid extract with the derivatizing agent (e.g., BF3-methanol) at an elevated temperature. sigmaaldrich.com

After the reaction, water and a non-polar solvent (e.g., hexane) are added to extract the FAMEs. sigmaaldrich.com

The hexane layer containing the FAMEs is then collected and concentrated for GC analysis. sigmaaldrich.com

The choice of catalyst can influence the reaction's efficiency and may lead to the formation of artifacts if not carefully controlled. researchgate.net While methyl esters are the most common derivatives, other esters, such as butyl esters, may be used in specific applications, for instance, in the analysis of short-chain fatty acids. aocs.org The resulting FAMEs can be separated and quantified using GC, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS) for identification. mdpi.com

Table 2: Common Reagents for Methyl Ester Derivatization

| Reagent | Catalyst Type | Typical Reaction Conditions | Key Features |

| Boron Trifluoride (BF3) in Methanol | Acid | Heating at 60-100°C. researchgate.net | A widely used and effective reagent for a variety of lipid types. researchgate.net |

| Methanolic HCl | Acid | Refluxing or heating at 50°C. aocs.org | A common and stable reagent, though the reaction may be slower. aocs.org |

| Sodium Methoxide | Base | Room temperature or gentle heating. colostate.edu | Rapid reaction, but can be sensitive to water and free fatty acids. colostate.edu |

Isotopic Labeling for Biosynthesis Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and elucidate biosynthetic pathways. core.ac.ukrsc.org In the context of this compound, stable isotopes like ¹³C or ²H can be used to label its precursor, α-linolenic acid, to follow its conversion and identify intermediates. lipidmaps.orgcaymanchem.com

The general principle involves introducing a labeled precursor into a biological system, such as plant cells or tissues. core.ac.uk After a specific incubation period, the lipids are extracted, and the distribution of the isotopic label in the target molecule (this compound) and potential intermediates is analyzed, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. researchgate.netnih.gov

This approach has been instrumental in confirming that this compound is formed from the 13-hydroperoxide of linolenic acid (13-HPOT) via the action of a divinyl ether synthase. lipidmaps.orguliege.be For example, studies using [1-¹⁴C]linolenic acid incubated with plant homogenates demonstrated the formation of labeled this compound. researchgate.net More advanced techniques using stable isotopes (e.g., ¹³C, ¹⁵N, ²H) coupled with high-resolution MS allow for detailed flux analysis and the potential discovery of novel metabolic pathways. nih.govbiorxiv.orgnih.gov The analysis of isotopologue patterns can provide quantitative insights into the dynamics of the biosynthetic pathway. nih.gov

Table 3: Isotopes Used in Biosynthetic Studies of Oxylipins

| Isotope | Precursor Labeled | Analytical Technique | Information Gained |

| ¹⁴C | Linolenic acid researchgate.net | Radiometric detection | Tracing the conversion of precursor to product. researchgate.net |

| ¹³C | Glucose, Glutamine nih.gov | Mass Spectrometry (MS) | Elucidating carbon flow and pathway dynamics. nih.gov |

| ²H (Deuterium) | Tryptamine biorxiv.org | Mass Spectrometry (MS) | Monitoring incorporation of precursors into complex molecules. biorxiv.org |

| ¹⁵N | Indole nih.gov | Mass Spectrometry (MS) | Tracing nitrogen-containing precursors in biosynthetic pathways. nih.gov |

Degradation Pathways and Stability Studies of Etherolenic Acid

Enzymatic Degradation Mechanisms in Biological Systems

In biological systems, the degradation of divinyl ether fatty acids is an enzymatically controlled process. Studies on colneleic acid, an analogous divinyl ether derived from linoleic acid, have shown the existence of a heat-labile enzyme system in potato tubers that catalyzes its degradation. nih.gov This degradation pathway is distinct from its synthesis and is believed to play a role in the breakdown of these compounds into volatile products, which may themselves have signaling or defense functions. nih.gov

The degradation mechanism for divinyl ethers appears to parallel the action of hydroperoxide lyase (HPL), an enzyme that cleaves fatty acid hydroperoxides. researchgate.netaocs.org The enzymatic breakdown of etherolenic acid likely proceeds through the cleavage of its structure to yield shorter-chain aldehydes and oxo-acids. researchgate.netmdpi.com This process is a critical part of the complex oxylipin signaling network in plants, which is activated in response to stress such as wounding or pathogen attack. mdpi.comfrontiersin.org The degradation of linolipins, which are galactolipids containing esterified this compound, has been shown to release free this compound and its subsequent degradation product, (E)-hexenal. d-nb.info

Non-Enzymatic Degradation under Environmental Stress

This compound is susceptible to degradation when exposed to various environmental stressors due to the reactive nature of its divinyl ether and polyunsaturated acyl chain structure.

The divinyl ether linkage is known to be acid-labile. researchgate.netnih.gov Studies on related vinyl ether-containing lipids demonstrate that the vinyl ether bond is susceptible to cleavage under acidic conditions. frontiersin.org Research on polymers with acetal (B89532) linkages, which share chemical similarities with vinyl ethers, shows that degradation is catalyzed by acid and is significantly faster at lower pH values (e.g., pH 5.0) compared to neutral pH. researchgate.netnih.govresearchgate.net For instance, the hydrolysis rate of one such polymer was observed to decrease dramatically as the pH increased from 5.0 to 7.4, with the compound being quite stable at neutral pH. researchgate.net Conversely, the enzymatic degradation of the related colneleic acid has been shown to have a pH optimum in the acidic range of 5.0-5.5. nih.gov

| pH Condition | Observed Effect on Stability | Reference |

|---|---|---|

| Strongly Acidic (e.g., < pH 4.6) | Rapid non-enzymatic hydrolysis and cleavage of ether linkages. | usda.gov |

| Mildly Acidic (e.g., pH 5.0-6.5) | Acid-catalyzed degradation occurs; rate is pH-dependent, increasing with lower pH. | researchgate.netnih.gov |

| Neutral (e.g., pH 7.4) | Compounds are generally more stable; minimal hydrolysis observed. | nih.govresearchgate.net |

Like other polyunsaturated fatty acids, this compound is prone to oxidative degradation. The presence of multiple double bonds in its structure makes it a target for autoxidation and photooxidation, which are free-radical chain reactions that occur in the presence of oxygen. tdx.cat These reactions lead to the formation of hydroperoxides, which can then decompose into a variety of secondary oxidation products, including aldehydes and ketones. tdx.catscielo.br The vinyl-ether bond itself is a primary target for various oxidants, and its cleavage can prevent the further propagation of lipid peroxidation. nih.gov The non-enzymatic degradation of colneleic acid, for example, is an oxidative process requiring oxygen. nih.gov

This compound is sensitive to light. Like many ethers, divinyl ethers can decompose upon exposure to light and form peroxides when also exposed to air. tdx.catsoton.ac.uk Ultraviolet radiation can decompose hydroperoxides that may be present, generating radicals that initiate autoxidation. tdx.cat This photolytic instability is a critical consideration during the analysis and handling of oxylipins, necessitating that samples be protected from light to prevent degradation. frontiersin.org

Identification and Characterization of Degradation Products

The degradation of this compound results in the formation of various smaller molecules. The cleavage of the divinyl ether structure is a key pathway.

The enzymatic and non-enzymatic degradation of colneleic acid, which is structurally similar to this compound but derived from linoleic acid, has been shown to yield C8 and C9 carbonyl fragments. nih.gov By analogy, the degradation of this compound, which is derived from α-linolenic acid, would involve the cleavage of the divinyl ether bond. This cleavage is mechanistically similar to the hydroperoxide lyase (HPL) pathway. researchgate.netaocs.org The 13-HPL pathway, acting on 13-HPOT (the precursor to this compound), is known to produce (Z)-3-hexenal and 12-oxo-(Z)-9-dodecenoic acid. researchgate.netmdpi.com Indeed, studies have identified (E)-hexenal as a degradation product of linolipins containing this compound. d-nb.info

| Precursor Pathway | Potential Degradation Products | Reference |

|---|---|---|

| Analogous to 13-Hydroperoxide Lyase Cleavage | (Z)-3-Hexenal | researchgate.netmdpi.com |

| Analogous to 13-Hydroperoxide Lyase Cleavage | 12-oxo-(Z)-9-dodecenoic acid | researchgate.netmdpi.com |

| Observed from this compound-containing Lipids | (E)-Hexenal | d-nb.info |

The identification of these products is typically achieved through analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), often after derivatization of the analytes. uliege.benih.gov

Research on Etherolenic Acid Derivatives and Analogues

Naturally Occurring Divinyl Ether Oxylipin Analogues (e.g., Etheroleic Acid, Colneleic Acid, Colnelenic Acid)

Etherolenic acid belongs to a class of compounds known as divinyl ether oxylipins, which are metabolites of polyunsaturated fatty acids found primarily within the plant kingdom. wikipedia.org These compounds are characterized by a fatty acid chain linked to a doubly unsaturated carbon chain via an ether oxygen. wikipedia.org Several naturally occurring analogues of this compound have been identified, each stemming from different fatty acid precursors and biosynthetic pathways.

Etheroleic Acid: A close analogue of this compound, etheroleic acid is also a divinyl ether oxylipin. caymanchem.com Its systematic name is 12-[1′E-hexenyloxy]-9Z,11Z-dodecadienoic acid. wikipedia.org Etheroleic acid is biosynthesized from the 13-hydroperoxide of linoleic acid (13-HPOD), a reaction catalyzed by a divinyl ether synthase (DES). caymanchem.comuliege.be This pathway has been observed in plants such as garlic (Allium sativum) and members of the Ranunculus genus. wikipedia.orguliege.be Research has shown that etheroleic acid exhibits fungicidal properties. caymanchem.com

Colneleic Acid and Colnelenic Acid: These two compounds are prominent divinyl ether oxylipins that are structural isomers of etheroleic and etherolenic acids, respectively. wikipedia.org The key difference lies in their biosynthetic origin. Colneleic acid and colnelenic acid are formed from the 9-hydroperoxides of linoleic acid (9-HPOD) and α-linolenic acid (9-HPOT), respectively, through the action of a 9-divinyl ether synthase. uliege.beebi.ac.ukebi.ac.uk This pathway was first discovered in potato tubers (Solanum tuberosum) and has since been identified in other plants like tomatoes. uliege.beglpbio.com Colneleic acid has been shown to accumulate in potato leaves in response to infection by Phytophthora infestans, the causative agent of late blight, suggesting a role in plant defense. caymanchem.com Similarly, levels of colnelenic acid increase in infected tobacco plants. ebi.ac.uk

The table below summarizes the key characteristics of these naturally occurring divinyl ether oxylipin analogues.

| Compound Name | Precursor Fatty Acid | Hydroperoxide Intermediate | Systematic Name |

| This compound | α-Linolenic Acid | 13-Hydroperoxy-9,11,15-octadecatrienoic acid (13-HPOT) | (9Z,11E,1'E,3'Z)-12-(1',3'-Hexadienyloxy)-9,11-dodecadienoic acid wikipedia.org |

| Etheroleic acid | Linoleic Acid | 13-Hydroperoxy-9,11-octadecadienoic acid (13-HPOD) | 12-[(1E)-1-hexenyloxy]-9Z,11E-dodecadienoic acid caymanchem.com |

| Colneleic acid | Linoleic Acid | 9-Hydroperoxyoctadecadienoic acid (9-HPOD) | 9-[(1E,3Z)-1,3-nonadien-1-yloxy]-8E-nonenoic acid caymanchem.com |

| Colnelenic acid | α-Linolenic Acid | 9-Hydroperoxy-10,12,15-octadecatrienoic acid (9-HPOT) | (8E)-9-[(1E,3Z,6Z)-Nona-1,3,6-trien-1-yloxy]non-8-enoate genome.jp |

Biosynthesis and Characterization of Novel Derivatives in Plant Systems

The biosynthesis of this compound and its analogues is a branch of the broader oxylipin pathway, a crucial metabolic route in plants for producing signaling and defense compounds from polyunsaturated fatty acids. nih.govnih.gov The key enzymes in this process are lipoxygenases (LOXs) and divinyl ether synthases (DES). oup.com

The process begins with the oxygenation of polyunsaturated fatty acids like linoleic acid and α-linolenic acid by LOXs to form fatty acid hydroperoxides (HPODs and HPOTs). nih.gov These hydroperoxides then serve as substrates for DES enzymes, which are atypical cytochrome P450s belonging to the CYP74 family. oup.comnih.gov These enzymes catalyze the conversion of the hydroperoxides into divinyl ether fatty acids. oup.com

Research has revealed the existence of different types of DES enzymes with varying substrate specificities, leading to the production of a diverse array of divinyl ether oxylipins. For instance, some DES enzymes, like those found in potatoes and tomatoes, are specific for 9-hydroperoxides, leading to the formation of colneleic and colnelenic acids. oup.com In contrast, DES enzymes in garlic and Ranunculus species preferentially utilize 13-hydroperoxides to produce etheroleic and etherolenic acids. oup.com

Furthermore, novel divinyl ether derivatives have been characterized in various plant systems. For example, in asparagus (Asparagus officinalis), a DES enzyme designated CYP74H2 was found to utilize 13(S)-hydroperoxide of linoleic acid to produce (11Z)-etheroleic acid. researchgate.net This same enzyme could also convert the 9(S)-hydroperoxide of α-linolenic acid into a previously undescribed compound, (1ʹZ)-colnelenic acid. researchgate.net In Ranunculus acris, a 13-specific DES, CYP74Q1, was discovered to produce (ω5Z)-isomers of etheroleic and etherolenic acids. mdpi.com

The expression of DES genes and the subsequent accumulation of divinyl ether oxylipins are often induced by biotic stresses, such as pathogen attack. oup.comresearchgate.net This upregulation in response to infection, coupled with the observed antimicrobial activities of some of these compounds, strongly suggests their involvement in plant defense mechanisms. nih.govoup.com

The characterization of these novel derivatives often involves a combination of analytical techniques, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy, to elucidate their precise chemical structures. researchgate.netebi.ac.uk

Strategies for Academic Synthesis of this compound Analogues

The academic synthesis of this compound and its analogues is crucial for confirming their structures, studying their biological activities, and providing standards for analytical studies. Several strategies have been developed to achieve the total synthesis of these complex molecules.

One common approach involves the synthesis of key intermediates that can then be coupled to form the final divinyl ether structure. For instance, the synthesis of 3-oxalinolenic acid, an analogue of α-linolenic acid, was achieved from eicosapentaenoic acid through a multi-step process involving a C15 aldehyde intermediate. researchgate.net This synthesized analogue could then be used as a precursor to generate oxylipins, including divinyl ether derivatives, using plant enzymes like allene (B1206475) oxide synthase and divinyl ether synthase. researchgate.net

The mechanism of divinyl ether biosynthesis itself provides clues for synthetic strategies. The enzymatic conversion of fatty acid hydroperoxides is believed to proceed through an epoxyallylic cation intermediate. ebi.ac.uk Mimicking this transformation chemically is a potential, though challenging, route for synthesis.

Another strategy involves the use of organometallic coupling reactions to construct the conjugated diene and vinyl ether moieties characteristic of these compounds. While specific, detailed synthetic routes for this compound itself are not extensively documented in readily available literature, the general principles of organic synthesis for constructing similar polyunsaturated systems with ether linkages would apply. These would likely involve stereoselective methods to control the geometry of the double bonds, which is critical for their biological activity.

The synthesis of isotopically labeled analogues, for example, using ¹⁸O, has also been employed to study the mechanism of biosynthesis. ebi.ac.uk Such studies have confirmed that the ether oxygen in this compound originates from the hydroperoxide group of the precursor fatty acid. ebi.ac.uk

Q & A

Basic: What established experimental protocols ensure high-yield synthesis of Etherolenic Acid?

Methodological Answer:

High-yield synthesis requires optimization of reaction conditions (e.g., temperature, solvent, catalyst) and rigorous purification steps. Key steps include:

- Step 1 : Precursor selection and stoichiometric balancing to minimize side reactions.

- Step 2 : Monitoring reaction progress via TLC or HPLC to identify intermediate phases.

- Step 3 : Purification using column chromatography or recrystallization, followed by structural validation via -/-NMR and high-resolution mass spectrometry (HRMS).

- Step 4 : Purity assessment (>95%) via HPLC with UV detection at relevant wavelengths.

For reproducibility, document all parameters (e.g., solvent ratios, reaction time) and adhere to protocols for known compound synthesis as outlined in academic guidelines .

Advanced: How should researchers address discrepancies in reported pharmacological activities of this compound across studies?

Methodological Answer:

Contradictions often arise from variability in experimental design, biological models, or dosage regimes. To resolve these:

- Systematic Review : Conduct a meta-analysis of existing data, categorizing studies by model systems (e.g., in vitro vs. in vivo), dosage, and endpoints.

- Variable Isolation : Replicate key experiments while controlling for confounding factors (e.g., cell line passage number, solvent used for compound dissolution).

- Statistical Re-evaluation : Apply robust statistical tests (e.g., ANOVA with post-hoc tests) to assess significance across datasets.

- Mechanistic Validation : Use knock-out models or competitive inhibitors to confirm target specificity.

Refer to frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to refine hypotheses and ensure alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Basic: What analytical techniques are critical for verifying the structural integrity of this compound?

Methodological Answer:

Core techniques include:

- Spectroscopic Analysis :

- - and -NMR to confirm functional groups and stereochemistry.

- Infrared (IR) spectroscopy for identifying characteristic bonds (e.g., carboxylic acid O-H stretch).

- Chromatographic Methods :

- HPLC with a C18 column and UV detection to assess purity.

- GC-MS for volatile derivatives.

- Crystallography : Single-crystal X-ray diffraction for absolute configuration determination.

Cross-reference data with published spectra of structurally analogous compounds and adhere to journal requirements for supplementary data submission .

Advanced: What methodologies are recommended for elucidating this compound’s metabolic pathways in mammalian systems?

Methodological Answer:

- Isotopic Labeling : Use - or -labeled this compound to track metabolite formation via radio-HPLC or scintillation counting.

- In Vitro/In Vivo Correlation :

- Phase I Metabolism : Incubate with liver microsomes and NADPH cofactor; identify metabolites via LC-MS/MS.

- Phase II Metabolism : Assess glucuronidation/sulfation using hepatocyte cultures.

- Pharmacokinetic Profiling : Measure plasma concentration-time curves in rodent models to calculate bioavailability () and half-life ().

- Computational Modeling : Apply tools like molecular docking to predict enzyme interactions (e.g., cytochrome P450 isoforms).

Ensure ethical compliance in animal studies, including IACUC approval and adherence to the 3Rs (Replacement, Reduction, Refinement) .

Basic: How can researchers validate the reproducibility of this compound’s reported bioactivity in independent labs?

Methodological Answer:

- Protocol Standardization : Share detailed SOPs for compound preparation, storage conditions (e.g., desiccation, −20°C), and assay parameters (e.g., cell density, incubation time).

- Positive/Negative Controls : Include reference compounds (e.g., known agonists/antagonists) in each experiment.

- Blinded Analysis : Assign sample codes randomly to minimize bias in data interpretation.

- Inter-Lab Collaboration : Participate in ring trials to compare results across institutions.

Document all deviations from original methods and report them in supplementary materials for transparency .

Advanced: What experimental designs are optimal for assessing this compound’s synergistic effects with other therapeutics?

Methodological Answer:

- Dose-Response Matrix : Use a checkerboard assay to evaluate combinations across a range of concentrations. Calculate synergy scores via the Chou-Talalay method (Combination Index <1 indicates synergy).

- Mechanistic Studies :

- Transcriptomic profiling (RNA-seq) to identify pathway crosstalk.

- Isobolographic analysis for additive vs. synergistic interactions.

- In Vivo Validation : Test combinations in disease models (e.g., xenografts) with pharmacokinetic monitoring to avoid toxicity.

Include statistical power analysis to determine sample size and ensure reproducibility .

Data Management and Ethical Considerations

- Data Storage : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw datasets. Store in repositories like Zenodo or institutional databases with persistent identifiers (DOIs) .

- Ethical Compliance : For human-derived data, pseudonymize datasets and retain decryption keys in secure, access-controlled environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.